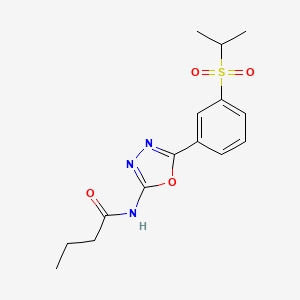![molecular formula C20H23BrN2O3 B2618097 1-((1R,5S)-8-(3-(2-bromophenyl)propanoyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione CAS No. 1904419-61-9](/img/structure/B2618097.png)
1-((1R,5S)-8-(3-(2-bromophenyl)propanoyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((1R,5S)-8-(3-(2-bromophenyl)propanoyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C20H23BrN2O3 and its molecular weight is 419.319. The purity is usually 95%.
BenchChem offers high-quality 1-((1R,5S)-8-(3-(2-bromophenyl)propanoyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((1R,5S)-8-(3-(2-bromophenyl)propanoyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Stereoselective Synthesis
A study described the stereoselective synthesis of an active metabolite of the potent PI3 kinase inhibitor PKI-179, involving complex bicyclic structures and stereochemical determination. This research showcases the importance of precise stereochemical control in the synthesis of biologically active compounds, which could be relevant for developing new drugs with specific pharmacological activities (Chen et al., 2010).
Antimicrobial Properties
Another study focused on the synthesis, characterization, and antimicrobial properties of pyrrolidine-2,5-dione derivatives fused at positions-3,4 to a dibenzobarrelene backbone. The compounds displayed moderate antimicrobial activities against selected bacterial and fungal species. This suggests that similar pyrrolidine-2,5-dione derivatives could have potential applications in developing new antimicrobial agents (Fondjo et al., 2021).
Electron Transport Layer in Solar Cells
Research into the use of a novel n-type conjugated polyelectrolyte as an electron transport layer in polymer solar cells indicates the potential of pyrrolidine-2,5-dione derivatives in improving the efficiency of photovoltaic devices. The electron-deficient nature of the diketopyrrolopyrrole backbone in these compounds facilitates electron extraction and reduces recombination, highlighting the compound's utility in electronic applications (Hu et al., 2015).
Synthesis of Bridged Azabicyclic Compounds
The synthesis of bridged azabicyclic compounds using radical translocation reactions showcases advanced organic synthesis techniques that can be applied to the synthesis of complex bicyclic and tricyclic systems. Such research underpins the development of new methodologies for constructing complicated molecular architectures, which could be relevant for the synthesis of pharmaceuticals and natural product analogues (Sato et al., 1995).
properties
IUPAC Name |
1-[8-[3-(2-bromophenyl)propanoyl]-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2O3/c21-17-4-2-1-3-13(17)5-8-18(24)22-14-6-7-15(22)12-16(11-14)23-19(25)9-10-20(23)26/h1-4,14-16H,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDIFSMHAKGEQGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CCC3=CC=CC=C3Br)N4C(=O)CCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1R,5S)-8-(3-(2-bromophenyl)propanoyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

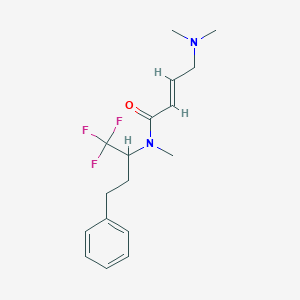
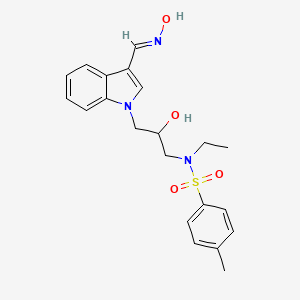
![7-(3-chloro-4-methoxyphenyl)-3-(4-nitrophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2618016.png)

![3-(2-Phenylethyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2618019.png)


![N-(3-methanesulfonamidophenyl)-1-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B2618024.png)
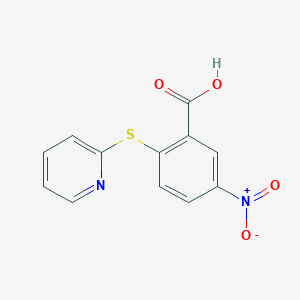
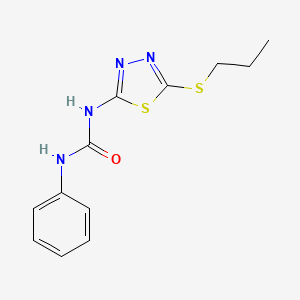
![1-(2-ethoxyethyl)-7-(4-fluorobenzyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2618027.png)
![3-[2-oxo-2-(4-phenylpiperazino)ethyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B2618029.png)
![1-[(3-isopropyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]-N-pyridin-2-ylpiperidine-4-carboxamide](/img/structure/B2618035.png)
